Ilekudinchoside D

Description

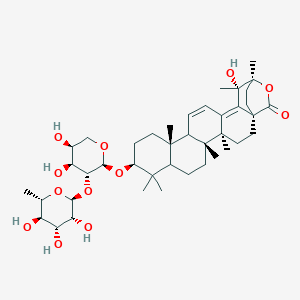

Ilekudinchoside D is a steroidal saponin isolated from Ilex kudincha, a plant traditionally used in herbal medicine. It belongs to a class of triterpenoids and steroidal derivatives characterized by a tetracyclic cyclopentanophenanthrene backbone modified with sugar moieties. This compound is distinguished by its specific glycosylation pattern and aglycone (non-sugar) structure, which contribute to its unique biochemical properties .

Properties

IUPAC Name |

(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O12/c1-20-26(43)28(45)29(46)32(50-20)52-30-27(44)22(42)19-49-33(30)51-25-12-13-36(4)23(35(25,2)3)11-14-38(6)24(36)10-9-21-31-40(8,48)39(7)16-18-41(31,34(47)53-39)17-15-37(21,38)5/h9-10,20,22-30,32-33,42-46,48H,11-19H2,1-8H3/t20-,22-,23?,24?,25-,26-,27-,28+,29+,30+,32-,33-,36-,37+,38+,39-,40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRIRAUZWBJZCA-OOAIVQSXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)C)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C=CC6=C7[C@]([C@@]8(CC[C@@]7(CC[C@]65C)C(=O)O8)C)(C)O)C)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ilekudinchoside D involves multiple steps, typically starting from naturally occurring triterpenoids. The synthetic routes often include glycosylation reactions to attach sugar moieties to the triterpenoid backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Ilekudinchoside D undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified triterpenoid structures with altered functional groups .

Scientific Research Applications

Ilekudinchoside D has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the chemical behavior of triterpenoid saponins and their derivatives.

Biology: Researchers use it to investigate its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating various diseases, although more research is needed to confirm these effects.

Mechanism of Action

The mechanism of action of Ilekudinchoside D involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by modulating signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets are still under investigation, but initial studies suggest that it may interact with proteins involved in these pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Steroidal saponins and triterpenoids share structural similarities but exhibit variations in their aglycone frameworks, glycosylation sites, and biological activities. Below is a comparative analysis of Ilekudinchoside D and structurally related compounds:

Table 1: Structural and Source-Based Comparison of this compound and Analogous Compounds

Key Structural and Functional Insights

Aglycone Backbone: this compound and its analogs (e.g., Stellatosides, Thurberoside A) share a steroidal backbone. In contrast, lupane-type triterpenoids (e.g., Lup-20(29)-ene-2β,3β-diol) feature a pentacyclic structure, limiting direct functional comparability . The 3,4-seco-sterane derivatives (Acanthosessiliosides) exhibit an open-ring aglycone, distinguishing them from the closed tetracyclic system of this compound .

Glycosylation Patterns: Glycosylation critically influences bioavailability and target specificity. While this compound’s exact sugar attachments are unspecified, Stellatosides C–E are noted for methyl ester modifications, which may enhance lipophilicity and membrane permeability .

Biological Implications: Though pharmacological data for this compound are absent in the provided evidence, structurally related saponins (e.g., Stellatosides) are often investigated for cytotoxicity and immunomodulatory effects. The absence of methyl esters in this compound may alter its interaction with cellular targets compared to Stellatosides .

Q & A

Q. How can researchers ensure scalability of isolation protocols for this compound without compromising purity?

- Answer: Optimize preparative HPLC conditions (e.g., column loadability, gradient slope) using design-of-experiment (DoE) software. Validate scalability by comparing NMR spectra and bioactivity between small- and large-scale batches .

Q. What criteria define robust evidence for this compound’s novel biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.